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Compound of Interest

Compound Name: Orbofiban

Cat. No.: B1677454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction:

SC-57101A, the active metabolite of the prodrug Orbofiban, is a nonpeptide antagonist of the

platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This receptor plays a critical role in the final

common pathway of platelet aggregation, making it a key target for antiplatelet therapies. This

technical guide provides a comprehensive overview of the synthesis and chemical

characterization of SC-57101A, intended to support research and development in the fields of

thrombosis and hemostasis.

Chemical Identity
SC-57101A is chemically identified as 3-[[[[1-[4-(aminoiminomethyl) phenyl]-2-oxo-3S-

pyrrolidinyl]amino]carbonyl]amino]-propanoate monohydrochloride salt.

Table 1: Chemical Identifiers and Properties of SC-57101A
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Property Value

IUPAC Name

3-[[[[1-[4-(amidinophenyl)]-2-oxopyrrolidin-3-

yl]carbamoyl]amino]propanoic acid

hydrochloride

Synonyms SC-57101A, Active form of Orbofiban

Molecular Formula C15H19N5O4 · HCl

Molecular Weight 385.8 g/mol

CAS Number Not publicly available

Synthesis of SC-57101A
Detailed, step-by-step synthesis protocols for SC-57101A and its prodrug, Orbofiban, are not

extensively detailed in publicly accessible scientific literature. The synthesis is generally

understood to involve a multi-step process culminating in the formation of the active molecule.

The logical workflow for the synthesis would likely involve the preparation of key intermediates

followed by their coupling and subsequent deprotection or activation steps.
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Caption: A logical workflow for the synthesis of SC-57101A.
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Chemical Characterization
Comprehensive chemical characterization is essential to confirm the identity, purity, and

structure of SC-57101A. Standard analytical techniques would be employed for this purpose.

Table 2: Expected Analytical Characterization Data for SC-57101A

Analytical Technique Expected Observations

¹H NMR

Signals corresponding to the protons of the

pyrrolidinone ring, the aminobenzamidine group,

and the propanoate chain.

¹³C NMR

Resonances for all unique carbon atoms in the

molecule, including carbonyls, aromatic

carbons, and aliphatic carbons.

Mass Spectrometry (MS)

A molecular ion peak corresponding to the

calculated molecular weight of the free base or

the hydrochloride salt.

Infrared (IR) Spectroscopy
Characteristic absorption bands for N-H, C=O

(amide and carboxylic acid), and C-N bonds.

High-Performance Liquid Chromatography

(HPLC)

A single major peak indicating the purity of the

compound.

Mechanism of Action and Signaling Pathway
SC-57101A functions by competitively inhibiting the binding of fibrinogen to the activated

GPIIb/IIIa receptor on the surface of platelets. This blockade prevents the formation of platelet

aggregates, which is a crucial step in thrombus formation.
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Caption: The inhibitory effect of SC-57101A on the platelet aggregation pathway.

Experimental Protocols
Due to the proprietary nature of pharmaceutical development, detailed experimental protocols

for the synthesis and characterization of SC-57101A are not publicly available. However, a

general workflow for characterizing a novel small molecule inhibitor like SC-57101A would

follow a standard procedure.
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Caption: A general experimental workflow for the characterization of a drug candidate.

Conclusion
SC-57101A represents a significant area of interest in the development of antiplatelet

therapeutics. While detailed public information on its synthesis and chemical characterization is

limited, this guide provides a foundational understanding for researchers and professionals in

the field. Further investigation into patent literature and preclinical study data may yield more

specific insights into the methodologies employed in its development. more specific insights

into the methodologies employed in its development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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